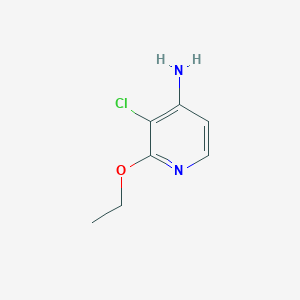

3-Chloro-2-ethoxypyridin-4-amine

Description

Properties

CAS No. |

1232431-38-7 |

|---|---|

Molecular Formula |

C7H9ClN2O |

Molecular Weight |

172.61 |

IUPAC Name |

3-chloro-2-ethoxypyridin-4-amine |

InChI |

InChI=1S/C7H9ClN2O/c1-2-11-7-6(8)5(9)3-4-10-7/h3-4H,2H2,1H3,(H2,9,10) |

InChI Key |

BAJOOLODOWXNSZ-UHFFFAOYSA-N |

SMILES |

CCOC1=NC=CC(=C1Cl)N |

Canonical SMILES |

CCOC1=NC=CC(=C1Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-ethoxypyridin-4-amine has been investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing pharmaceuticals aimed at treating diseases such as cancer and infections.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of 3-chloro-2-ethoxypyridin-4-amine exhibit potent anticancer properties. For instance, compounds derived from this structure have demonstrated low cytotoxicity against normal cells while effectively inhibiting cancer cell proliferation in vitro, particularly in leukemia and prostate cancer models .

Agrochemicals

The compound is also explored in the development of agrochemicals. Its ability to modulate biological pathways makes it a candidate for creating effective herbicides or pesticides.

Data Table: Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | Target Organism |

|---|---|---|

| 3-Chloro-2-ethoxypyridin-4-amine | Anticancer | Human cancer cell lines |

| 3-Methoxypyridin-4-amine | Antimicrobial | Bacterial strains |

| 4-Aminopyridine | Neuroprotective | Neuronal cells |

Chemical Intermediates

In synthetic organic chemistry, 3-chloro-2-ethoxypyridin-4-amine serves as an intermediate in the synthesis of more complex organic molecules. Its versatility allows chemists to modify its structure to create compounds with desired properties for various applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and functional groups of 3-Chloro-2-ethoxypyridin-4-amine with structurally related compounds:

Key Observations :

Physical and Chemical Properties

Available data for analogs (Table 2):

Research Findings :

- Crystallography : 4-Ethoxypyridin-2-amine forms hydrogen-bonded dimers via N–H⋯N interactions, stabilizing its crystal lattice . Similar intermolecular interactions are plausible in 3-Chloro-2-ethoxypyridin-4-amine, though chloro substitution may alter packing efficiency.

- Thermal Stability: The high boiling point of 3-Chloro-4-Iodopyridin-2-Amine (308.9°C) suggests that halogenation increases thermal stability compared to non-halogenated analogs.

Preparation Methods

Retrosynthetic Analysis and Strategic Route Planning

The structural complexity of 3-chloro-2-ethoxypyridin-4-amine necessitates disassembly into simpler precursors. Retrosynthetically, the pyridine core can be derived from cyclization reactions or modified pre-functionalized pyridines. The ethoxy group at position 2 suggests nucleophilic aromatic substitution (SNAr) or alkoxylation of a halogenated precursor, while the chloro and amino groups at positions 3 and 4, respectively, imply sequential functionalization via chlorination and reduction.

Core Building Blocks and Precursor Selection

The synthesis may begin with 4-nitropyridine derivatives, as nitro groups serve as versatile intermediates for subsequent reduction to amines. Alternatively, Hantzsch-type cyclization could construct the pyridine ring with pre-installed substituents, though this approach demands precise control over regiochemistry.

Stepwise Synthetic Methodologies

Route 1: Sequential Functionalization of Pyridine Derivatives

Ethoxylation at Position 2

Starting with 2-chloro-4-nitropyridine, ethoxylation is achieved via SNAr using sodium ethoxide in ethanol. The reaction proceeds at 80–90°C for 4–6 hours, yielding 2-ethoxy-4-nitropyridine. The electron-withdrawing nitro group activates the ring for substitution, facilitating displacement of the chloro group.

Typical Conditions

- Substrate : 2-Chloro-4-nitropyridine (1.0 equiv)

- Reagent : Sodium ethoxide (2.5 equiv) in ethanol

- Temperature : 80°C

- Yield : 72–78%

Reduction of Nitro to Amine

Catalytic hydrogenation of 2-ethoxy-4-nitropyridine using H₂ (1 atm) and 10% Pd/C in ethanol at room temperature affords 4-amino-2-ethoxypyridine. Alternatively, stoichiometric reduction with Fe/HCl achieves comparable results.

Optimized Parameters

Directed Chlorination at Position 3

Introducing chlorine at position 3 requires regioselective electrophilic substitution. Protecting the amine as an acetyl group (Ac₂O, pyridine) directs chlorination to the meta position. Treatment with Cl₂ gas in CCl₄ at 0–5°C for 2 hours yields 3-chloro-2-ethoxy-4-acetamidopyridine, which is hydrolyzed back to the amine using NaOH.

Chlorination Step

Route 2: Cyclocondensation Approach

Hantzsch-Type Pyridine Synthesis

A cyclocondensation reaction between ethyl acetoacetate (3.0 equiv) and malononitrile (1.0 equiv) in the presence of ammonium acetate forms 2-ethoxy-4-amino-3-cyanopyridine. Subsequent chlorination of the cyano group at position 3 using POCl₃/PCl₅ (10:1) at 115°C for 2 hours yields the target compound.

Key Cyclization Parameters

Industrial-Scale Production and Optimization

Continuous Flow Chlorination

Adopting continuous flow reactors for chlorination steps enhances scalability and safety. A mixture of POCl₃ and PCl₅ (10:1 molar ratio) in chlorobenzene achieves 95% conversion at 115°C with a residence time of 30 minutes. Automated temperature control minimizes side reactions, such as over-chlorination.

Analytical Characterization and Quality Control

Spectroscopic Validation

Challenges and Alternative Pathways

Regiochemical Control in Electrophilic Substitution

The amine group’s strong ortho/para-directing effects complicate chlorination at position 3. Solutions include:

Competing Side Reactions

- Over-Ethoxylation : Minimized by employing stoichiometric NaOEt and anhydrous conditions.

- Ring Oxidation : Controlled by maintaining reaction temperatures below 100°C during chlorination.

Q & A

Q. Advanced

- 2D NMR Techniques : Use NOESY to confirm spatial proximity between ethoxy and adjacent substituents .

- Computational Modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .

- Isotopic Labeling : Synthesize N-labeled analogs to verify amine group assignments in complex spectra .

What experimental designs are suitable for evaluating the biological activity of 3-Chloro-2-ethoxypyridin-4-amine?

Q. Advanced

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™) .

- Cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with IC determination .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying ethoxy chain length) to identify critical pharmacophores .

What are the recommended storage conditions to ensure the stability of 3-Chloro-2-ethoxypyridin-4-amine?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation .

- Light Sensitivity : Protect from UV exposure using amber glassware .

- Purity Monitoring : Reanalyze via HPLC every 6 months to detect degradation .

How can computational tools aid in predicting the reactivity of 3-Chloro-2-ethoxypyridin-4-amine?

Q. Advanced

- Reaction Pathway Prediction : Use machine learning platforms (e.g., LabMate.AI ) to simulate nucleophilic substitution or cross-coupling reactions .

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

- Molecular Dynamics (MD) : Model solvent effects and transition states to predict reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.